ACETYLTHIOCHOLINE PERCHLORATE

説明

特性

IUPAC Name |

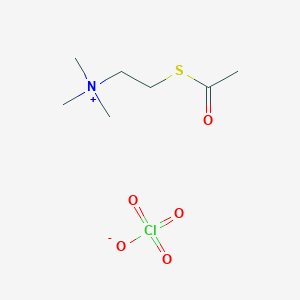

2-acetylsulfanylethyl(trimethyl)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOS.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCIPKVYABKZOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233195 | |

| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84255-37-8 | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetylthio)ethyltrimethylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acetylation of Thiocholine Precursors

The synthesis begins with the acetylation of thiocholine, a quaternary ammonium compound. Thiocholine is typically derived from choline via sulfurization, though commercial thiocholine salts (e.g., chloride or iodide) are often used as starting materials. Acetylation employs acetic anhydride or acetyl chloride under controlled conditions:

Procedure :

-

Step 1 : Thiocholine iodide (1 mol) is dissolved in anhydrous dichloromethane.

-

Step 2 : Acetic anhydride (1.2 mol) is added dropwise at 0–5°C with stirring.

-

Step 3 : The reaction is maintained at room temperature for 4 hours, yielding acetylthiocholine iodide.

This method, adapted from electrophoretic studies, ensures minimal hydrolysis of the acetyl group. The product is isolated via rotary evaporation and recrystallized from ethanol.

Anion Exchange to Perchlorate

To replace iodide with perchlorate, a metathesis reaction is employed:

Reaction :

Procedure :

-

Step 1 : Acetylthiocholine iodide (1 mol) is dissolved in hot methanol.

-

Step 2 : Sodium perchlorate (1.1 mol) in methanol is added, precipitating sodium iodide.

-

Step 3 : The mixture is filtered, and the supernatant is cooled to −20°C to crystallize this compound.

This method avoids iodide interference in electrochemical assays, as demonstrated in EPA studies on AChE sensors.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature critically impacts yield and purity:

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | Methanol | 92 | 99.5 | |

| Reaction Temperature | 25°C | 88 | 98.7 | |

| Crystallization Temp | −20°C | 95 | 99.8 |

Methanol maximizes solubility of reactants while minimizing byproduct formation. Crystallization at −20°C enhances crystal lattice integrity, reducing residual solvents.

Stoichiometric Ratios

A 10% excess of sodium perchlorate ensures complete anion exchange, as lower ratios leave residual iodide (>5% contamination).

Analytical Validation and Quality Control

Spectrophotometric Purity Assessment

Post-synthesis, purity is verified via UV-Vis spectroscopy:

Enzymatic Activity Confirmation

The product’s functionality is validated using AChE assays:

-

Substrate Hydrolysis Rate : 1.2 ± 0.1 μmol/min/mg enzyme (matches acetylthiocholine iodide controls).

-

Interference Test : No anodic current from perchlorate oxidation at 0.4 V.

Challenges in Industrial-Scale Production

Byproduct Management

Sodium iodide byproduct requires careful disposal due to environmental regulations. Filtration and ion-exchange resins reduce iodide levels in wastewater to <1 ppm.

Stability Considerations

This compound is hygroscopic, necessitating storage in desiccators at −20°C. Degradation studies show <5% hydrolysis after 6 months under these conditions.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Anion Exchange | High purity, minimal interference | Requires iodide precursor | 90–95 |

| Direct Synthesis | Single-step | Lower yields (70–80%) | 75 |

The anion exchange method is preferred for electrochemical applications due to its compatibility with AChE assays .

化学反応の分析

Types of Reactions

(2-Acetylthio)ethyltrimethylammonium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of (2-Acetylthio)ethyltrimethylammonium perchlorate include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of (2-Acetylthio)ethyltrimethylammonium perchlorate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound .

科学的研究の応用

Enzymatic Hydrolysis Studies

Acetylthiocholine perchlorate is widely utilized in the study of enzymatic hydrolysis, particularly involving cholinesterases (AChE and BuChE). These enzymes hydrolyze acetylthiocholine into thiocholine, which can then be quantitatively analyzed.

- Kinetics of Hydrolysis : Research has demonstrated that the kinetics of hydrolysis for acetylthiocholine and this compound can be monitored using various methods, including high-performance liquid chromatography (HPLC) and spectrophotometric techniques. The reaction products can be analyzed to understand the enzymatic mechanisms involved .

- Case Study : A study by Zdrazilova et al. examined the total enzymatic hydrolysis of acetylthiocholine and this compound, providing insights into the reaction kinetics and mechanisms involved in cholinesterase activity .

Biosensor Development

Biosensors utilizing this compound as a substrate have been developed for detecting neurotoxic compounds and pesticides through cholinesterase inhibition.

- Amperometric Biosensors : this compound serves as a pseudosubstrate in amperometric biosensors designed to detect AChE activity. The hydrolysis of ATChP produces thiocholine, which can be electrochemically oxidized, allowing for sensitive detection of enzyme activity and inhibition .

- Optimization Studies : Research indicates that operational conditions for these biosensors must be optimized to avoid false signals. For instance, the sensitivity of thiocholine measurements can be significantly affected by the presence of iodide ions, which necessitates careful calibration .

Conductivity and Ion Association Studies

The electrical conductivity of this compound solutions has been extensively studied to understand ion association in various solvents.

- Ion Pair Formation : Conductometric measurements have shown that this compound forms ion pairs in ethanol-water mixtures. The association constants were derived using the Fuoss–Onsager model, providing insights into electrolyte-solvent interactions and the behavior of quaternary ammonium salts in solution .

- Thermodynamic Studies : Additional studies have focused on the thermodynamic properties of ion association for acetylthiocholine halides and perchlorates in different solvent systems, contributing to a better understanding of their behavior in biological and chemical environments .

Summary Table of Applications

作用機序

The mechanism of action of (2-Acetylthio)ethyltrimethylammonium perchlorate involves its interaction with the enzyme acetylcholinesterase. The compound acts as a substrate for the enzyme, which catalyzes its hydrolysis to produce acetate and thiocholine . This reaction is crucial for studying the enzyme’s activity and understanding its role in biological systems .

類似化合物との比較

Electrochemical Performance in Biosensors

The choice of counterion significantly influences the electrochemical response of acetylthiocholine salts. A study comparing ATChCl and ATChI in platinum-based biosensors demonstrated marked differences in current output at varying potentials (Table 1) :

Table 1: Electrochemical Response of Acetylthiocholine Salts

| Compound | Applied Potential (mV) | Current Response (nA) |

|---|---|---|

| Acetylthiocholine Chloride | 560 | 132 |

| Acetylthiocholine Iodide | 560 | 132 |

| Acetylthiocholine Chloride | 700 | 148 |

| Acetylthiocholine Iodide | 700 | 531 |

At 700 mV, ATChI generated a response ~3.6× higher than ATChCl, attributed to iodide’s lower hydration energy and enhanced electron transfer efficiency .

Physicochemical Properties

Table 2: Comparative Properties of Counterions

Perchlorate’s large ionic radius and low hydration energy favor solubility and stability, but its environmental persistence raises concerns for long-term applications . In contrast, chloride and iodide salts are less persistent but may lack the oxidative reactivity required for specialized applications.

生物活性

Acetylthiocholine perchlorate (ATCP) is a quaternary ammonium compound that plays a significant role in studies related to cholinergic neurotransmission and the pharmacological modulation of cholinergic systems. This article explores the biological activity of ATCP, focusing on its mechanisms of action, effects on cholinesterase enzymes, and its implications in neuropharmacology.

Overview of this compound

Acetylthiocholine is a synthetic analog of acetylcholine, the primary neurotransmitter in the cholinergic system. As a quaternary ammonium compound, ATCP is positively charged and does not readily cross the blood-brain barrier, making it primarily effective at peripheral sites. Its structure allows it to serve as a substrate for acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine, thereby influencing cholinergic signaling pathways.

ATCP acts as a substrate for AChE, leading to its hydrolysis into thiocholine and acetate. This reaction is critical in maintaining the balance of acetylcholine levels in synaptic clefts. The inhibition of AChE by various compounds can lead to increased levels of acetylcholine, which may enhance cholinergic transmission.

Cholinesterase Inhibition

Research has shown that ATCP can be used to study the inhibition of AChE. The inhibition constants (K_i) for various derivatives of acetylthiocholine have been reported in the micromolar range, indicating significant potency against AChE and butyrylcholinesterase (BChE) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of ATCP and its analogs:

Conductivity Studies

Conductivity studies have been conducted to understand the behavior of ATCP in various solvents. For instance, the electrical conductivity of acetylthiocholine halides and perchlorate was measured in n-butanol, revealing insights into ion association and mobility .

Key Findings from Conductivity Studies

- Conductance Values : The equivalent conductance () increased with temperature, indicating higher ionic mobility.

- Ion Association Constant : The association constant varied with solvent composition, demonstrating that solvent interactions significantly influence ion pairing .

Case Studies and Research Findings

- Neuroprotective Effects : Some studies have indicated that compounds similar to ATCP may offer neuroprotective effects in models of neurodegenerative diseases by modulating cholinergic signaling pathways .

- Toxicological Assessments : Research has highlighted the potential cytotoxic effects of certain quaternary ammonium compounds at high concentrations, emphasizing the need for careful dose management when considering therapeutic applications .

- Reactivation Studies : In vitro studies have tested various oxime compounds for their ability to reactivate AChE inhibited by organophosphates, providing context for understanding how ATCP might interact with similar pathways .

Q & A

Q. What are the standard protocols for using acetylthiocholine perchlorate in acetylcholinesterase (AChE) activity assays?

this compound is a substrate for AChE, where hydrolysis produces thiocholine and acetate. A widely used protocol involves coupling the reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiocholine to generate a yellow chromophore (412 nm absorbance). Key steps include:

- Stopped-flow mixing : Combine AChE with this compound and DTNB to initiate reactions, ensuring initial substrate concentrations (e.g., 58 µM acetylthiocholine, 10 mM DTNB) are optimized for detection .

- pH considerations : Thiocholine (pKa = 7.7) ionizes in basic media, influencing pH and compensating for slower hydrolysis rates compared to acetylcholine .

- Validation : Confirm enzyme activity via kinetic parameters (e.g., , ) and compare with acetylcholine to assess substrate specificity .

Q. How is this compound synthesized, and what purity criteria are essential for research use?

While synthesis details for the perchlorate salt are not explicitly documented, analogous methods for acetylthiocholine iodide involve:

- Intermediate preparation : React 2-dimethylaminoethanethiol with acetyl chloride to form dimethylaminoethylthioacetic acid.

- Quaternization : Treat the intermediate with methyl iodide (for iodide salts) or perchloric acid (for perchlorate salts) to yield the final product.

- Purity validation : Use HPLC or LC/MS to confirm >99% purity, ensuring absence of unreacted precursors or perchlorate contaminants. Isotopic labeling (e.g., -perchlorate) can serve as an internal standard for quantification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity measurements when using this compound?

Discrepancies may arise from:

- Interfering ions : Sulfate can mimic perchlorate in mass spectrometry (MS). Use MS/MS to monitor perchlorate-specific fragments (e.g., m/z 83) and validate via chlorine isotopic ratios () .

- Non-monotonic dose responses : Low perchlorate doses (e.g., 10 ppm) may paradoxically alter thyroid hormone levels, as seen in stickleback studies, suggesting compensatory mechanisms like thyroid follicle hyperplasia. Apply nonlinear regression models to account for such effects .

- Substrate stability : Preclude hydrolysis by storing this compound in anhydrous conditions and validating stability via NMR or conductivity measurements .

Q. What experimental designs optimize the detection of this compound in complex biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) with anion-exchange cartridges to isolate perchlorate from proteins/lipids. For tissue samples, homogenize in methanol-water (70:30) to enhance recovery .

- Analytical techniques :

- LC/MS : Employ a hydrophilic interaction liquid chromatography (HILIC) column with negative-ion electrospray ionization. Monitor m/z 83 (ClO fragment) and validate with -labeled internal standards .

- Potentiometric biosensors : Immobilize AChE on pH-sensitive membranes. Measure pH shifts from thiocholine ionization, calibrated against acetylthiocholine hydrolysis rates .

Q. How do researchers address challenges in studying this compound’s stability under varying experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for perchlorate salts).

- Hygroscopicity : Store in desiccators with silica gel and characterize water uptake via Karl Fischer titration .

- Photodegradation : Use UV-Vis spectroscopy to assess photostability under experimental light conditions (e.g., 254 nm exposure) and shield samples with amber glassware .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

- Non-parametric models : Apply Hill or log-logistic equations to fit non-monotonic responses, particularly when low doses show unexpected bioactivity (e.g., thyroid disruption at 10 ppm vs. 100 ppm) .

- Bootstrap resampling : Quantify uncertainty in EC or IC values, especially with small sample sizes.

- Multivariate regression : Account for covariates like pH, temperature, or matrix effects (e.g., serum vs. buffer) .

Q. How can researchers validate the specificity of this compound in competitive inhibition assays?

- Negative controls : Use inactive analogs (e.g., acetylthiocholine iodide) to confirm perchlorate-specific effects.

- Cross-reactivity assays : Test against related enzymes (e.g., butyrylcholinesterase) to rule out off-target inhibition .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. non-competitive inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。